1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea
CAS No.: 894028-59-2
Cat. No.: VC5077204
Molecular Formula: C18H18FN3O2
Molecular Weight: 327.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894028-59-2 |
|---|---|
| Molecular Formula | C18H18FN3O2 |
| Molecular Weight | 327.359 |
| IUPAC Name | 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylphenyl)urea |
| Standard InChI | InChI=1S/C18H18FN3O2/c1-12-5-2-3-8-16(12)21-18(24)20-14-10-17(23)22(11-14)15-7-4-6-13(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
| Standard InChI Key | SKHRZJHPROUDJM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Introduction
The compound 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea is a synthetic organic molecule that combines a urea backbone with a 5-oxopyrrolidine ring and a 3-fluorophenyl group, along with an o-tolyl moiety. This structure suggests potential applications in pharmaceutical chemistry, given the presence of functional groups that can interact with biological targets.
Biological Activity
While specific biological activity data for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea is not available, compounds with similar structures have shown potential in various biological assays. For instance, derivatives of 5-oxopyrrolidine have demonstrated antioxidant properties, as seen in studies involving related compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . Urea-based compounds have also been explored for their inhibitory effects on enzymes like urease .
Data Tables
Given the lack of specific data on 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea, we can refer to related compounds for general insights:
Future Research Directions
Future research should focus on synthesizing 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea and evaluating its biological activity, particularly in areas where similar compounds have shown promise, such as antioxidant or enzyme inhibition assays. Additionally, computational modeling could provide insights into its potential interactions with biological targets.
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